molecular formula C14H12S B14009266 9h-Fluoren-9-yl methyl sulfide CAS No. 59431-17-3

9h-Fluoren-9-yl methyl sulfide

Cat. No.: B14009266
CAS No.: 59431-17-3
M. Wt: 212.31 g/mol
InChI Key: QQTVCJWGUHEGGV-UHFFFAOYSA-N
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Description

9H-Fluoren-9-yl methyl sulfide: is an organic compound that belongs to the class of fluorenes It is characterized by a fluorene backbone with a methyl sulfide group attached to the 9th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Fluoren-9-yl methyl sulfide typically involves the reaction of 9H-fluoren-9-ylmethanol with a suitable sulfur-containing reagent. One common method is the reaction with thionyl chloride to form the corresponding chloromethyl derivative, which is then treated with sodium sulfide to yield the desired methyl sulfide compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 9H-Fluoren-9-yl methyl sulfide can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding thiol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Sodium hydride, alkyl halides.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted fluorenes.

Scientific Research Applications

Chemistry: 9H-Fluoren-9-yl methyl sulfide is used as a building block in organic synthesis

Biology: In biological research, this compound can be used as a probe to study sulfur-containing biomolecules and their interactions within biological systems.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of 9H-Fluoren-9-yl methyl sulfide involves its interaction with various molecular targets. The sulfur atom in the methyl sulfide group can participate in nucleophilic and electrophilic reactions, making it a versatile intermediate in chemical reactions. The compound’s effects are mediated through its ability to form stable complexes with metal ions and other reactive species, influencing various biochemical pathways.

Comparison with Similar Compounds

    9H-Fluoren-9-ylmethyl chloroformate: Used as a reagent in organic synthesis, particularly for the protection of amine groups.

    9H-Fluoren-9-ylmethyl alcohol: A precursor in the synthesis of various fluorenyl derivatives.

    9H-Fluoren-9-ylmethyl ether: Used in the synthesis of ethers and other oxygen-containing compounds.

Uniqueness: 9H-Fluoren-9-yl methyl sulfide is unique due to the presence of the sulfur atom, which imparts distinct chemical reactivity compared to its oxygen or nitrogen analogs. This makes it particularly useful in reactions requiring sulfur-containing intermediates.

Properties

CAS No.

59431-17-3

Molecular Formula

C14H12S

Molecular Weight

212.31 g/mol

IUPAC Name

9-methylsulfanyl-9H-fluorene

InChI

InChI=1S/C14H12S/c1-15-14-12-8-4-2-6-10(12)11-7-3-5-9-13(11)14/h2-9,14H,1H3

InChI Key

QQTVCJWGUHEGGV-UHFFFAOYSA-N

Canonical SMILES

CSC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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